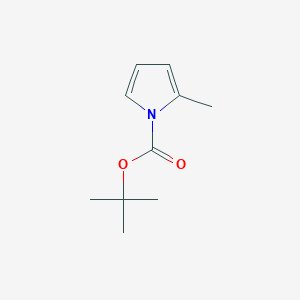

tert-butyl 2-methyl-1H-pyrrole-1-carboxylate

Description

tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate (CAS: 114604-96-5) is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl substituent at the 2-position of the pyrrole ring. This compound is widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to the Boc group’s stability under acidic and basic conditions, enabling selective deprotection in multistep reactions . Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Key spectral characteristics include a tert-butyl signal at δ ~1.34 ppm in ¹H-NMR and carbonyl stretching vibrations at ~1765 cm⁻¹ in IR .

Properties

IUPAC Name |

tert-butyl 2-methylpyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZIHXCIAUZYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of N-protected methylpyrrole amine with tert-butyl methacrylate in an anhydrous solvent . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrrole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrroles.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- IUPAC Name : tert-butyl 2-methylpyrrole-1-carboxylate

- Physical State : Liquid at room temperature

This compound is characterized by a pyrrole ring structure, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the tert-butyl and methyl groups contributes to its unique chemical reactivity and stability.

Organic Synthesis

Tert-butyl 2-methyl-1H-pyrrole-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It can be utilized to create various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Converts to pyrrole derivatives.

- Reduction : Yields hydrogenated products.

- Substitution : Forms various substituted pyrroles via electrophilic and nucleophilic reactions.

Biological Studies

Research on this compound focuses on its potential biological activities. Pyrrole derivatives are known for their interactions with biomolecules, which may lead to therapeutic applications. Notably, they participate in biochemical pathways such as heme synthesis, which is vital for hemoglobin function.

Pharmaceutical Development

The compound is explored as a building block for pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity in drug design.

Industrial Applications

In the industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing halogen-substituted pyrroles. The research highlighted efficient synthetic pathways that minimized steps while maximizing yield, showcasing its versatility in organic synthesis .

Research investigating the biological interactions of pyrrole derivatives found that compounds like this compound exhibited significant activity against specific biomolecular targets. This study emphasized its potential role in drug development .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways The specific mechanisms depend on the context of its use, such as in chemical reactions or biological systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

The following table compares tert-butyl 2-methyl-1H-pyrrole-1-carboxylate with analogs differing in substituents or functional groups:

Key Observations :

- Steric and Electronic Effects : The methyl group at position 2 in the parent compound enhances steric hindrance, reducing reactivity at adjacent positions. In contrast, bulkier substituents (e.g., cyclopropyl or indole groups) increase molecular weight and melting points but may reduce solubility .

- Synthetic Utility: Boc-protected amino derivatives (e.g., compound 10a) enable modular synthesis of polyfunctional pyrroles, achieving >95% yields under CuCl₂ catalysis . Rhodium-catalyzed methods (e.g., ) offer regioselectivity for complex substituents .

Comparison of Spectral Data

Biological Activity

Tert-butyl 2-methyl-1H-pyrrole-1-carboxylate (TBMPC) is a pyrrole derivative with emerging interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBMPC, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

TBMPC has the molecular formula C_{11}H_{17}N_{1}O_{2} and a molecular weight of approximately 181.23 g/mol. It appears as a pale-yellow to yellow-brown liquid and is moderately soluble in organic solvents. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity and interactions with biological targets.

Target Interactions

The specific biological targets of TBMPC are currently not well-defined. However, it is hypothesized that, like other pyrrole derivatives, it may interact with biomolecules through several mechanisms:

- Hydrogen Bonding : This allows for stable interactions with protein targets.

- π-π Stacking : This interaction can enhance binding affinity to aromatic amino acids in proteins.

Biochemical Pathways

Pyrrole derivatives are known to participate in various biochemical pathways, including:

- Synthesis of Heme : Pyrrole compounds are precursors in heme synthesis, an essential component of hemoglobin.

- Enzyme Inhibition : TBMPC has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which may influence the metabolism of co-administered drugs .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of TBMPC remain largely unexplored. Preliminary studies suggest that its liquid state at room temperature could facilitate absorption through biological membranes. However, detailed pharmacokinetic profiles including bioavailability and half-life are yet to be established.

Neuropharmacological Effects

The potential neuropharmacological activities of TBMPC are also under investigation:

- CB2 Receptor Agonism : Certain pyrrole-based compounds have been designed as agonists for cannabinoid receptors, which play roles in pain modulation and neuroprotection .

In Vitro Studies

In vitro studies have demonstrated that TBMPC can inhibit specific enzyme activities associated with drug metabolism:

- Cytochrome P450 Inhibition : Initial findings suggest that TBMPC may inhibit CYP1A2 activity, leading to altered pharmacokinetics for drugs metabolized by this enzyme .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications on the pyrrole ring can significantly influence biological activity:

- Compounds structurally similar to TBMPC have been synthesized and tested for their potency against various biological targets, providing insights into how structural changes affect activity .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for tert-butyl 2-methyl-1H-pyrrole-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling using tert-butyl pyrrole-2-boronic acid derivatives with aryl halides in the presence of Pd(PPh₃)₄ (10 mol%), K₂CO₃, and THF at 85°C yields the target compound with ~70% efficiency after silica gel chromatography . Alternative routes include Rh-catalyzed cyclization of propargylic amines with aldehydes, producing substituted pyrroles in high yields (88%) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data-to-parameter ratio : ≥11.5 ensures structural reliability.

- R factors : ≤0.042 (R) and ≤0.106 (wR) indicate high precision .

- Thermal parameters : Data collected at 100–293 K minimize thermal motion artifacts .

Q. What purification methods are effective for this compound?

- Methodological Answer : Flash column chromatography on silica gel with gradients of CH₂Cl₂/hexane (e.g., 40% CH₂Cl₂) is widely used . For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may be required. Post-purification, lyophilization ensures solvent-free isolation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing substituents on the pyrrole ring?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ (10 mol%) provides robust activity, but PdCl₂(dppf) may enhance yields for sterically hindered substrates.

- Solvent effects : THF promotes solubility of boronic acids, while DMF accelerates coupling for electron-deficient aryl halides.

- Temperature : 85°C balances reaction rate and side-product suppression .

- Base choice : K₂CO₃ outperforms Na₂CO₃ in biphasic systems due to improved boronic acid activation .

Q. What analytical techniques resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by analyzing chemical shift changes at 25–60°C.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., δ 6.1–7.4 ppm for pyrrole protons) .

- DFT calculations : Predicts theoretical NMR shifts (using Gaussian09) to validate experimental assignments .

Q. How to design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., JAK2) using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values are calculated via dose-response curves .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

- Spill management : Neutralize with activated carbon, then dispose as hazardous waste .

Data Contradictions and Troubleshooting

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity verification : Confirm by HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values).

- Solvent effects : Compare NMR data in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may alter chemical shifts .

- Polymorphism : SC-XRD identifies crystalline vs. amorphous forms, which can affect melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.